molecular formula C14H23NO4 B598390 Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1204809-88-0

Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No. B598390
CAS RN: 1204809-88-0
M. Wt: 269.341
InChI Key: AMBCTFGOVMCGIL-FGWVZKOKSA-N
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Description

“Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate” is a chemical compound with the IUPAC name 8-(tert-butyl) 3-methyl (1R,3r,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular weight of “this compound” is 269.34 . The InChI code is 1S/C14H23NO4/c1-14(2,3)19-13(17)15-10-5-6-11(15)8-9(7-10)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10+,11- .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature. It should be stored in a refrigerator .

Scientific Research Applications

Boron Clusters in Metallodendrimers

Boron clusters, including carboranes and metallacarboranes, have been incorporated into various dendrimer structures for potential use in medicinal applications and as boron delivery agents for tumor therapy, highlighting the innovative applications of boron-containing molecules in healthcare and materials science (Viňas, Teixidor, & Núñez, 2014).

Catalytic Transformations with Group 8 Complexes

Research on Group 8 half-sandwich complexes, including those with α,β-unsaturated alkylidene and cumulenylidene groups, has shown diverse catalytic transformations in organic synthesis, indicating the versatility of these complexes in chemical reactions (Cadierno, Gamasa, & Gimeno, 2004).

Reactivity of Alkylidenecyclopropane Derivatives

The unique reactivity of methylene- and alkylidenecyclopropanes in various synthetic applications, such as ring-opening and cycloaddition reactions, underscores the potential of strained compounds in chemical synthesis (Pellissier, 2010).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335. Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

8-O-tert-butyl 3-O-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-10-5-6-11(15)8-9(7-10)12(16)18-4/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBCTFGOVMCGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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